LogP (Lipophilicity) of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one Compared to 3-Butylisocoumarin and 3-(1-Hydroxybutyl)isocoumarin
The target compound exhibits an octanol/water partition coefficient (LogP) of 3.8, which is 0.2 log units higher than the parent 3-butylisocoumarin (LogP = 3.6) and 1.5 log units higher than 3-(1-hydroxybutyl)isocoumarin (LogP = 2.3) [1] [2] [3]. This 5.6% increase in LogP relative to the butyl analog translates to an estimated 1.6-fold higher octanol solubility or membrane partitioning capacity, potentially influencing pharmacokinetic parameters such as volume of distribution and CNS penetration.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.8 (MolAid computed) |
| Comparator Or Baseline | 3-Butylisocoumarin LogP = 3.6 (XlogP, CAPS NCBS); 3-(1-Hydroxybutyl)isocoumarin LogP = 2.3 (MolAid) |
| Quantified Difference | ΔLogP = +0.2 vs. 3-butylisocoumarin; ΔLogP = +1.5 vs. hydroxybutyl analog |
| Conditions | Computed LogP values from MolAid and CAPS NCBS databases; no experimental shake-flask data available. |
Why This Matters
For procurement decisions in drug discovery or chemical biology, the 0.2 LogP unit shift directly impacts HPLC retention time, membrane permeability, and in vivo distribution—parameters that generic 3-butylisocoumarin cannot replicate.
- [1] MolAid. (Z)-3-(1-bromo-1-butenyl)-1H-2-benzopyran-1-one | 653597-79-6. Computed Properties: LogP = 3.8. https://www.molaid.com/MS_1276909 View Source
- [2] CAPS NCBS. Phytochemical: 3-Butylisocoumarin. XlogP = 3.6. https://caps.ncbs.res.in View Source
- [3] MolAid. 3-(1-羟基丁基)异色烯-1-酮 | 81490-49-5. Computed Properties: LogP = 2.3. https://www.molaid.com View Source
